molecular formula C9H16ClNO2 B2988303 Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2089245-54-3

Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride

Cat. No. B2988303
CAS RN: 2089245-54-3
M. Wt: 205.68
InChI Key: VAVXJEOECUVGJM-KUSKTZOESA-N
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Description

“Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride” is a chemical compound with the molecular weight of 205.68 . It’s a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 205.68 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Applications

A study by Hublikar et al. (2019) synthesized novel derivatives of methyl pyrrole-3-carboxylate, demonstrating significant antibacterial and antifungal activities. The antimicrobial efficacy is attributed to the presence of the heterocyclic ring, with activity increasing upon the introduction of a methoxy group (Hublikar et al., 2019).

Synthesis and Chemical Properties

Krutošíková et al. (1997) explored the synthesis of furo[2,3-b]pyrroles, revealing insights into the chemical properties and potential applications of similar pyrrole derivatives (Krutošíková et al., 1997). Bell et al. (1977) investigated unusual transformations of cyclopenta[c] pyrroles, which could be relevant to the synthesis and application of your compound of interest (Bell et al., 1977).

Structural Analysis and Crystallography

Bubnov et al. (2015) conducted a study on the crystal structure of pyrano[4,3-b]pyrrole, which might offer insights into the structural aspects of similar pyrrole derivatives (Bubnov et al., 2015). Quiroga et al. (2013) analyzed the hydrogen-bonded sheets of methyl octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, which can be crucial for understanding the molecular interactions of similar compounds (Quiroga et al., 2013).

Novel Synthesis and Reactions

Alves et al. (2000) discussed the novel synthesis of aziridine esters, exploring reactions with aromatic nitrogen heterocycles that may be applicable to the synthesis of your compound (Alves et al., 2000). Gangjee et al. (2000) described the design and synthesis of a compound with a pyrrolo[2, 3-d]pyrimidine ring, providing insights into the synthetic pathways for pyrrole-based compounds (Gangjee et al., 2000).

Safety and Hazards

The compound has a safety information pictogram with GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVXJEOECUVGJM-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride

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